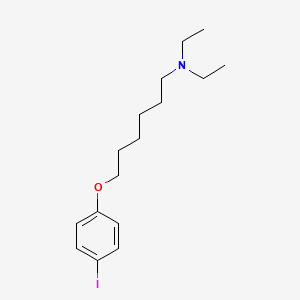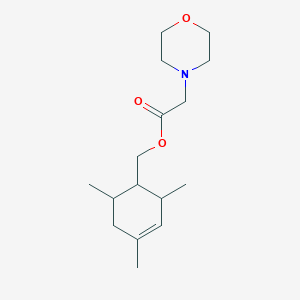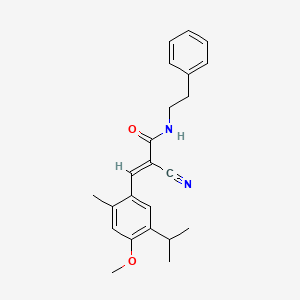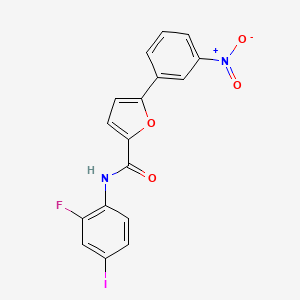
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine, also known as DHIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DHIE is a selective agonist of the sigma-1 receptor, which is a protein that is found in the central nervous system and is involved in various physiological processes, including pain perception, memory, and mood regulation. In
科学的研究の応用
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective and neuroregenerative properties, making it a promising candidate for the treatment of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has also been found to have analgesic properties, making it a potential alternative to opioids for pain management.
作用機序
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine exerts its effects by selectively binding to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. By binding to the sigma-1 receptor, N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine modulates the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, leading to its neuroprotective and neuroregenerative effects.
Biochemical and Physiological Effects:
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has been shown to have various biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons. N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has also been found to decrease the production of reactive oxygen species (ROS), which are harmful molecules that can damage cells and tissues. Additionally, N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has been shown to modulate the activity of various neurotransmitters, leading to its analgesic and mood-regulating effects.
実験室実験の利点と制限
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has several advantages for lab experiments. It is a selective agonist of the sigma-1 receptor, which allows for specific targeting of this protein in experimental models. N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine is also relatively stable and can be easily synthesized in high yield and purity. However, there are also some limitations to using N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental model used. Additionally, N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine may have off-target effects on other proteins and receptors, which can complicate data interpretation.
将来の方向性
There are several future directions for research on N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine. One area of interest is the development of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine as an alternative to opioids for pain management. Additionally, further research is needed to fully understand the mechanism of action of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine and its effects on other proteins and receptors.
合成法
The synthesis of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine involves a multi-step process that starts with the reaction of 4-iodophenol with 1-bromo-6-chlorohexane in the presence of potassium carbonate. The resulting product is then treated with diethylamine and purified through column chromatography to obtain N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine in high yield and purity.
特性
IUPAC Name |
N,N-diethyl-6-(4-iodophenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26INO/c1-3-18(4-2)13-7-5-6-8-14-19-16-11-9-15(17)10-12-16/h9-12H,3-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTXIQQNGMAKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)

![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)

![4-(4-ethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5089303.png)
![(4-fluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5089311.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5089320.png)
![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B5089326.png)
![5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089341.png)